N-[2-(1-hydroxyethyl)phenyl]propanamide N-[2-(1-hydroxyethyl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1156642-43-1
VCID: VC4815897
InChI: InChI=1S/C11H15NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14)
SMILES: CCC(=O)NC1=CC=CC=C1C(C)O
Molecular Formula: C11H15NO2
Molecular Weight: 193.246

N-[2-(1-hydroxyethyl)phenyl]propanamide

CAS No.: 1156642-43-1

Cat. No.: VC4815897

Molecular Formula: C11H15NO2

Molecular Weight: 193.246

* For research use only. Not for human or veterinary use.

N-[2-(1-hydroxyethyl)phenyl]propanamide - 1156642-43-1

Specification

CAS No. 1156642-43-1
Molecular Formula C11H15NO2
Molecular Weight 193.246
IUPAC Name N-[2-(1-hydroxyethyl)phenyl]propanamide
Standard InChI InChI=1S/C11H15NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-8,13H,3H2,1-2H3,(H,12,14)
Standard InChI Key WGKOAGBLNHNXLH-UHFFFAOYSA-N
SMILES CCC(=O)NC1=CC=CC=C1C(C)O

Introduction

Synthesis Pathways

The synthesis of N-[2-(1-hydroxyethyl)phenyl]propanamide typically involves the following steps:

  • Starting Material:

    • The precursor is often a substituted aniline derivative such as 2-aminoacetophenone.

  • Reaction Steps:

    • The amino group (-NH2) on the aromatic ring undergoes acylation with propanoyl chloride or propanoic anhydride in the presence of a base (e.g., pyridine or triethylamine).

    • The hydroxyl group can be introduced via selective oxidation or hydrolysis of an appropriate precursor.

  • Purification:

    • The product is purified using recrystallization or chromatographic techniques to ensure high purity.

Biological Activity

While no direct biological studies on this compound were found, structurally related amides have demonstrated:

  • Antimicrobial Activity: Some amides inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.

  • Anticonvulsant Properties: Aromatic amides have shown efficacy in seizure models by modulating sodium channels.

  • Antitubercular Potential: Phenylacetamide derivatives have been explored for activity against Mycobacterium tuberculosis .

Table: Comparison with Related Amides

Compound NameBiological ActivityReference Compound for Similarity
N-phenylacetamideAnalgesic (e.g., acetaminophen)Structural similarity to amides
N-[4-(2-propyn-1-yloxy)phenyl]acetamideAnticancer/antimalarial potentialAromatic substitution
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamideAntitubercular activityFunctionalized phenylacetamides

Limitations and Future Directions

  • Research Gaps:

    • There are no specific studies on the pharmacological or toxicological properties of N-[2-(1-hydroxyethyl)phenyl]propanamide.

  • Future Studies:

    • Investigating its biological activity through computational modeling and experimental assays.

    • Exploring its potential as a precursor for synthesizing more complex molecules.

This compound represents an interesting scaffold for further chemical and biological research due to its functional groups and structural versatility.

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